molecular formula C9H12O2 B14731928 1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one CAS No. 6007-99-4

1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one

Cat. No.: B14731928
CAS No.: 6007-99-4
M. Wt: 152.19 g/mol
InChI Key: KVEUGDREUKYIPN-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one, also known as hexahydrocoumarin, is an organic compound with the molecular formula C9H12O2. It is a derivative of coumarin and is characterized by a benzopyran ring system that is fully hydrogenated. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be synthesized through various methods. One common method involves the hydrogenation of coumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C9H6O2} + 3H2 \rightarrow \text{C9H12O2} ]

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation reactors where coumarin is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Widely used in the fragrance industry due to its pleasant odor, and also in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:

    Coumarin: The parent compound, which is not fully hydrogenated and has different chemical properties.

    Dihydrocoumarin: A partially hydrogenated derivative with different reactivity and applications.

    Chromone: Another benzopyran derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its fully hydrogenated benzopyran ring, which imparts specific chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

6007-99-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1,4,5,6,7,8-hexahydroisochromen-3-one

InChI

InChI=1S/C9H12O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H2

InChI Key

KVEUGDREUKYIPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(=O)OC2

Origin of Product

United States

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